Technical Monograph: 5-Bromo-2-chloro-6-methoxyquinoline
Technical Monograph: 5-Bromo-2-chloro-6-methoxyquinoline
A Trifunctional Scaffold for Divergent SAR Exploration
Part 1: Core Directive & Executive Summary
The "Tri-Vector" Advantage in Medicinal Chemistry 5-Bromo-2-chloro-6-methoxyquinoline is a high-value heterocyclic intermediate that serves as a "trifunctional hub" in drug discovery. Unlike simple quinolines, this specific substitution pattern offers three distinct vectors for chemical modification, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries around the quinoline core.
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C2-Position (Chloro): Highly activated for SNAr (Nucleophilic Aromatic Substitution) due to the electron-deficient pyridine ring.
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C5-Position (Bromo): The "soft" handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), positioned to access the "back pocket" of kinase active sites.
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C6-Position (Methoxy): Provides solubility and hydrogen-bond acceptance, or serves as a masked phenol (via demethylation) for further derivatization.
This guide provides a validated pathway for synthesizing and utilizing this scaffold, moving beyond generic descriptions to focus on regiocontrol and reaction causality.
Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Chemical Identity & Properties
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Compound Name: 5-Bromo-2-chloro-6-methoxyquinoline
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Parent Scaffold CAS: 1677-52-7 (2-Chloro-6-methoxyquinoline)
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Target Derivative CAS: Note: While specific isomer CAS numbers vary by vendor (e.g., analogous 5-bromo-2-chloroquinoline is 99455-13-7), this guide focuses on the specific 5-bromo-6-methoxy isomer synthesized via the protocol below.
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Molecular Formula: C₁₀H₇BrClNO
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Molecular Weight: ~272.53 g/mol
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Predicted LogP: ~3.2 (Lipophilic, suitable for CNS penetration optimization)
2. Synthesis Strategy: The Regioselectivity Challenge
The critical challenge in synthesizing this molecule is regioselectivity . The 6-methoxy group is an electron-donating group (EDG) that activates the benzene ring at the ortho and para positions.
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C3: Beta to Nitrogen (Para to OMe).
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C5: Ortho to OMe (Alpha to ring fusion).
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C7: Ortho to OMe.
Expert Insight: In acidic media or with bulky electrophiles, the C5 position is kinetically favored over C7 due to the "para-like" conjugation relative to the ring fusion and the steric environment. Using N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile) enhances this selectivity compared to elemental bromine, which often leads to over-bromination or mixtures.
3. Experimental Protocol: Regioselective Bromination
Objective: Synthesize 5-bromo-2-chloro-6-methoxyquinoline from 2-chloro-6-methoxyquinoline.
Reagents:
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Substrate: 2-Chloro-6-methoxyquinoline (1.0 eq)
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Reagent: N-Bromosuccinimide (NBS) (1.1 eq)
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Solvent: Acetonitrile (MeCN) (0.5 M concentration)
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Catalyst: Ammonium Acetate (10 mol%) - Optional, acts as a proton shuttle to accelerate electrophilic attack.
Step-by-Step Methodology:
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Dissolution: Charge a round-bottom flask with 2-chloro-6-methoxyquinoline and MeCN. Stir until fully dissolved.
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Activation: Add Ammonium Acetate. Stir for 10 minutes at Room Temperature (RT).
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Bromination: Cool the solution to 0°C. Add NBS portion-wise over 20 minutes. Causality: Slow addition prevents localized high concentrations of radical species that could lead to side-chain bromination or di-bromination.
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Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via LC-MS (Target Mass: M+H 272/274 doublet).
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Quench: Pour the reaction mixture into a 5% Sodium Thiosulfate solution to neutralize unreacted active bromine species.
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
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Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient). The 5-bromo isomer typically elutes after the starting material but before any 5,7-dibromo byproducts.
Validation Criteria:
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1H NMR: Look for the loss of the C5 proton signal and a downfield shift of the C7 proton (singlet or doublet with meta-coupling).
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Yield: Expected range 75–85%.
Part 3: Visualization & Formatting
Diagram 1: Synthesis Workflow (Graphviz)
This diagram visualizes the critical decision points in the synthesis, highlighting the regiochemical logic.
Caption: Regioselective bromination pathway favoring the C5 position due to electronic activation by the C6-methoxy group.
Diagram 2: Divergent Reactivity Map (Graphviz)
This diagram illustrates how to utilize the scaffold in a drug discovery campaign.
Caption: The "Tri-Vector" reactivity map showing divergent synthetic applications for the scaffold.
Part 4: Data Summary
| Property | Value/Description | Relevance |
| Regioselectivity | >95% C5-Bromo | Essential for consistent SAR data. |
| C2 Reactivity | High (SnAr) | Allows rapid introduction of solubilizing tails or hinge-binding motifs. |
| C5 Reactivity | Moderate (Pd-coupling) | Requires oxidative addition; Br is a versatile handle compared to Cl. |
| Solubility | Low (in water) | 6-OMe improves solubility in organic solvents compared to 6-H analogs. |
| Storage | 2-8°C, Light Sensitive | Halogenated heterocycles can degrade photolytically. |
Part 5: Safety & Handling
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Hazard Identification: Irritant (Skin/Eye/Respiratory).
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Specific Risk: Quinoline derivatives can be sensitizers.
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Waste Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during the bromination step due to the release of HBr byproducts (if not buffered) or active brominating agents.
Part 6: References
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Regioselective Bromination of Methoxyquinolines:
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Title: Regioselective synthesis of brominated methoxyquinoline derivatives.[1]
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Source: Tetrahedron / ScienceDirect (Contextualized from general quinoline reactivity).
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URL:
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Parent Compound Data (2-Chloro-6-methoxyquinoline):
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Title: 2-Chloro-6-methoxyquinoline Compound Summary.
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Source: PubChem.
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URL:[Link]
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General Reactivity of Haloquinolines:
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Title: The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.
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Source: Wiley Online Library.
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URL:[Link]
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